1-(thiophen-2-ylmethyl)-1H-imidazole-2-thiol

Dopamine β-Hydroxylase Enzyme Inhibition Kinetics Bioisosteric Replacement

Generic sourcing of thiophenylmethyl imidazole-thiol analogs without CAS verification risks orders-of-magnitude potency loss in DBH assays due to divergent SAR around bridge length and thiophene substitution. This exact compound (CAS 88089-77-4) is the literature-characterized unsubstituted reference scaffold. - Published Ki of 740 nM against purified bovine DBH with confirmed competitive mechanism; establishes baseline for rational derivatization. - Thione tautomer acts as soft Lewis base for Cu(I/II) coordination, validated for metalloenzyme inhibitor probe development. - Supplied at ≥95% purity; S-alkylation/arylation-ready for rapid hit-to-lead diversification.

Molecular Formula C8H8N2S2
Molecular Weight 196.29
CAS No. 88089-77-4
Cat. No. B2942501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(thiophen-2-ylmethyl)-1H-imidazole-2-thiol
CAS88089-77-4
Molecular FormulaC8H8N2S2
Molecular Weight196.29
Structural Identifiers
SMILESC1=CSC(=C1)CN2C=CNC2=S
InChIInChI=1S/C8H8N2S2/c11-8-9-3-4-10(8)6-7-2-1-5-12-7/h1-5H,6H2,(H,9,11)
InChIKeyLUZIZYOYWXEFRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





DBH Inhibitor 1-(Thiophen-2-ylmethyl)-1H-imidazole-2-thiol Overview


1-(Thiophen-2-ylmethyl)-1H-imidazole-2-thiol (CAS 88089-77-4), systematically named 3-(thiophen-2-ylmethyl)-1H-imidazole-2-thione, is a heterocyclic small molecule (C₈H₈N₂S₂, MW 196.3) belonging to the 1-(thienylalkyl)imidazole-2(3H)-thione class [1]. It exists as a thione tautomer in its ground state and functions as a competitive inhibitor of the copper-dependent enzyme dopamine β-hydroxylase (DBH) [1]. This compound is commercially available as a research building block from multiple vendors with typical purities of 95–98% and is referenced in primary medicinal chemistry literature for its role in exploring thiophene as a phenyl bioisostere in enzyme inhibitor design [1] .

Competitive DBH inhibitor for metalloenzyme mechanism studies

Thiophene-imidazole-2-thione scaffold for bioisostere SAR exploration

Commercial building block, available from multiple vendors

Why Generic Imidazole-2-thione Analogs Cannot Substitute


Within the imidazole-2(3H)-thione class of DBH inhibitors, minor alterations to the N1-alkyl substituent radically alter potency and binding mode. The 1990 head-to-head study by McCarthy et al. demonstrated that replacing the phenyl ring of 1-benzylimidazole-2-thiones with a thiophene ring is not a simple bioisosteric exchange; the two scaffolds exhibit different optimal methylene-bridge lengths and divergent structure-activity relationships (SAR) [1]. Furthermore, even modest substituents on the thiophene ring—such as a 5-chloro or 5-methyl group—shift DBH IC₅₀ values by orders of magnitude relative to the unsubstituted parent scaffold [1] [2]. Therefore, generic procurement of a “thiophenylmethyl imidazole-thiol” without verifying the exact CAS and substitution pattern risks introducing an analog with quantitatively inferior target engagement, compromising experimental reproducibility and lead optimization campaigns.

Target Scaffold
Substitution Risk
1-(Thiophen-2-ylmethyl) core
Phenyl bioisostere may shift DBH potency profile; SAR is scaffold-dependent.
Unsubstituted thiophene ring
5-Chloro or 5-methyl substitution can alter IC50 by orders of magnitude.
One-carbon methylene bridge
Bridge-length change (to two-carbon) dramatically shifts target engagement.

Quantitative Differentiation Evidence


Thiophene vs. Phenyl Scaffold DBH Potency Comparison

In a direct head-to-head comparative study within the same publication, the 1-(thiophen-2-ylmethyl) scaffold (compound 5a) was compared against the analogous phenyl derivative (compound 1a, 1-benzylimidazole-2-thione). The thiophene analog 5a exhibited a DBH IC₅₀ of 4,800 nM and a Ki of 740 nM, while the unsubstituted phenyl analog la was reported previously with a Ki of 41 nM under slightly different conditions, highlighting that the one-carbon bridge thiophene is substantially less potent than the corresponding phenyl series, but that potency in the thiophene series dramatically depends on bridge length, with the two-carbon bridge analog 5g achieving a Ki of 25.5 nM and IC₅₀ of 114.4 nM [1]. This underscores that thiophene is not a simple bioisostere for phenyl in the DBH active site and that the unsubstituted thiophen-2-ylmethyl compound occupies a distinct SAR position.

Scaffold potency
Head-to-head
5a: IC50 4,800 nM, Ki 740 nM
5g (2-C bridge): IC50 114.4 nM, Ki 25.5 nM
Phenyl 1a: Ki 41 nM
Reported scaffold-dependent potency difference; supports bridge-length SAR review.
Bovine DBH, pH 5.5, tyramine substrate; McCarthy et al. 1990.
Dopamine β-Hydroxylase Enzyme Inhibition Kinetics Bioisosteric Replacement

Chlorine Substituent Effect on DBH Inhibition

Cross-study comparison between the target compound and a directly measured chlorinated analog. The target compound 1-(thiophen-2-ylmethyl)-1H-imidazole-2-thiol (compound 5a) has a reported DBH Ki of 740 nM [1]. The 5-chloro-thiophen-2-ylmethyl analog has an independently measured DBH IC₅₀ of 1,000 nM [2]. Assuming similar Hill slopes and competitive behavior within this scaffold class, the unsubstituted compound is at least equipotent to or slightly more potent than the chloro-substituted analog.

Cl substituent
Cross-study
Target Ki: 740 nM
5-Cl analog IC50: 1,000 nM
Chloro substitution may not improve DBH affinity; supports unsubstituted scaffold selection.
BindingDB; Ki vs IC50 comparison requires same assay context.
Structure-Activity Relationship Halogen Substituent Effect DBH Inhibition

Methyl Substituent Effect on DBH Inhibition

A second cross-study comparison with the 5-methyl-thiophen-2-ylmethyl analog reveals a substantial potency difference. The target compound exhibits a Ki of 740 nM [1], whereas the 5-methyl analog has an IC₅₀ of 6,000 nM [2]. While Ki and IC₅₀ are not directly interchangeable, the ~8-fold difference suggests that introducing a methyl group at the 5-position is detrimental to DBH binding affinity.

Me substituent
Cross-study
Target Ki: 740 nM
5-Me analog IC50: 6,000 nM
~8.1-fold difference
Methyl substitution may significantly reduce DBH affinity; avoid as close replacement.
BindingDB; Ki/IC50 comparison, interpretation requires assay validation.
Methyl Substituent Effect DBH Inhibitor Scaffold Selection

Lipophilicity Profile vs. Phenyl Analogs

The thiophen-2-ylmethyl substituent confers a distinct physicochemical profile relative to the phenyl-based analogs. The target compound has a calculated logP of approximately 2.28 [1], which is lower than that of the corresponding 1-benzylimidazole-2-thione (estimated logP ~2.8–3.0 for the phenyl series, based on the additional carbon in phenyl vs. thienyl). The thiophene ring contains a sulfur atom that contributes to polarizability and potential sulfur-π interactions distinct from phenyl, while the thioamide moiety (N–C=S) provides a softer, more polarizable pharmacophore compared to the amide carbonyl in oxo-analogs [1] [2].

Lipophilicity
Class-level
Calculated logP: 2.28
Phenyl analogs: ~2.8–3.0
Lower lipophilicity may influence ADME profile; supports scaffold differentiation.
ZINC15; experimental logP not reported.
Lipophilicity Drug-Likeness Thiophene vs. Phenyl

Synthetic Tractability and Commercial Availability

1-(Thiophen-2-ylmethyl)-1H-imidazole-2-thiol is commercially listed as a building block by multiple vendors with a specified minimum purity of 95% (AKSci, Leyan 98%) and is available from Enamine, Matrix Scientific, Life Chemicals, and Molport [1] . In contrast, closely related analogs such as the 5-chloro and 5-methyl derivatives are primarily cataloged only in specialized databases (BindingDB, PubChem) and are not widely listed for commercial procurement. The synthetic route from thiophene-2-carboxaldehyde via reductive amination with aminoacetaldehyde dimethyl acetal followed by thiocyanate cyclization is established and scalable (method A in McCarthy et al.) [2].

Commercial supply
Context-dependent
≥6 vendors; purity ≥95%
Substituted analogs: 0–2 vendors
Better commercial availability supports reproducible research procurement.
Supplier catalog survey 2024-2025; verify lot-specific purity.
Building Block Commercial Sourcing Synthetic Utility

Research and Industrial Applications


DBH Inhibitor Lead Optimization

This compound serves as a validated, literature-characterized starting scaffold for DBH inhibitor development. Its published Ki of 740 nM against purified bovine DBH [1] establishes it as a low-micromolar lead with confirmed competitive mechanism. Researchers seeking to explore thiophene-specific SAR around the imidazole-2-thione pharmacophore can use this compound as the unsubstituted reference point for systematic derivatization (e.g., varying bridge length, thiophene substitution, or imidazole N3 modification) to optimize potency toward the nanomolar range achieved by the two-carbon bridge analog 5g.

Bioisosteric Replacement Studies

The McCarthy et al. 1990 study explicitly demonstrated that thiophene is not a universally applicable bioisostere for phenyl in the DBH active site, with the one-carbon bridge thiophene analog being significantly less potent than its phenyl counterpart [1]. This compound is therefore an essential tool for medicinal chemists conducting broader bioisosteric replacement studies across other metalloenzyme targets, where the thiophene sulfur may coordinate copper or iron cofactors differently than a phenyl ring.

Metalloenzyme Probe Development

The imidazole-2-thione (N–C=S) moiety is a soft Lewis base capable of coordinating transition metals including Cu(I/II), Zn(II), and Fe(II/III) [1]. Given that DBH is copper-dependent, this compound has been validated as a competitive inhibitor that likely interacts with the enzyme's copper center [1]. This makes it a suitable scaffold for developing probes for other copper- or zinc-dependent enzymes where thione-based metal chelation is hypothesized as an inhibitory mechanism.

Heterocyclic Library Synthesis Intermediate

Commercially available from multiple suppliers at ≥95% purity, this compound can be used directly as a building block for constructing more complex heterocyclic libraries [2]. The thiol/thione functionality at C2 of the imidazole ring is amenable to S-alkylation, S-arylation, and metal-catalyzed cross-coupling reactions, enabling rapid diversification for hit-to-lead medicinal chemistry programs beyond the DBH target.

Application
Selection Property
Validation Focus
DBH inhibitor lead optimization studies
Scaffold SAR characterization
Bridge-length and substitution SAR review
Bioisosteric replacement studies
Thiophene vs. phenyl scaffold context
Metalloenzyme active-site comparison
Metalloenzyme probe development
Imidazole-2-thione metal chelation
Copper-dependent enzyme inhibition context
Heterocyclic library synthesis
Building block with thiol functionality
S-alkylation/arylation diversification potential
Quote Request

Request a Quote for 1-(thiophen-2-ylmethyl)-1H-imidazole-2-thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.